molecular formula C15H14O2 B1266697 1-(Biphenyl-4-yloxy)-2,3-epoxypropane CAS No. 4698-96-8

1-(Biphenyl-4-yloxy)-2,3-epoxypropane

Cat. No. B1266697
Key on ui cas rn: 4698-96-8
M. Wt: 226.27 g/mol
InChI Key: GXANCFOKAWEPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08329773B2

Procedure details

4.7 g of p-phenylphenol, 15.1 g of epibromohydrin, 13.6 g of potassium carbonate and 33.3 g of 2-butanone were introduced into a three-necked flask with reflux condenser and stirrer at 30° C. The mixture was heated to 70° C. and stirred for 16 hours. After filtration, the filtrate was freed from low-boiling components in a rotary evaporator. After addition of 2×30 ml of 2-butanone and redistillation, p-phenylphenol glycidyl ether was obtained as a crystalline solid having a melting range of 96-98° C. 1H-NMR (CDCl3, 400 MHz): 2.78 (dd, 1H), 2.90 (t, 1H), 3.36 (m, 1H), 4.02 (dd, 1H), 4.24 (dd, 1H), 7.00 (AA′BB′ system, 2H), 7.30 (t, 1H), 7.40 (t, 1H), 7.55 (m, 4H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:14]([CH:16]1[O:18][CH2:17]1)Br.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:14]([O:13][C:10]1[CH:9]=[CH:8][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:12][CH:11]=1)[CH:16]1[O:18][CH2:17]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
15.1 g
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
13.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
33.3 g
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 70° C.
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was freed from low-boiling components in a rotary evaporator
ADDITION
Type
ADDITION
Details
After addition of 2×30 ml of 2-butanone and redistillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1CO1)OC1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.